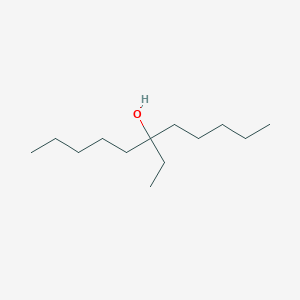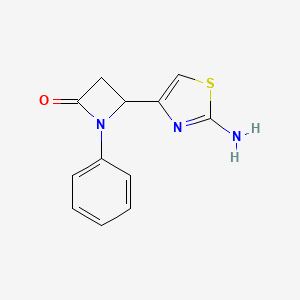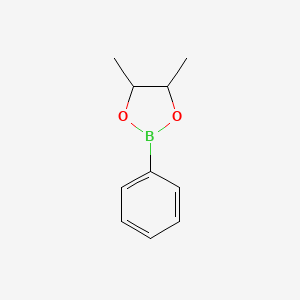
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C10H13BO2. It is a member of the dioxaborolane family, characterized by a boron atom bonded to two oxygen atoms within a five-membered ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane can be synthesized through the reaction of phenylboronic acid with 2,3-butanediol. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as toluene. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenylboronic acid derivatives.
Reduction: It can be reduced to form boronic esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.
Major Products:
Oxidation: Phenylboronic acid derivatives.
Reduction: Boronic esters.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. It is employed in:
Chemistry: As a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of polymers and advanced materials.
Mécanisme D'action
The primary mechanism by which 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron-containing reagent in Suzuki-Miyaura coupling. The boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium, forming a new carbon-carbon bond. This process is crucial for the formation of biaryl compounds, which are essential in various chemical and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability compared to other dioxaborolane derivatives. Its ability to participate in Suzuki-Miyaura coupling with high efficiency makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
6638-68-2 |
|---|---|
Formule moléculaire |
C10H13BO2 |
Poids moléculaire |
176.02 g/mol |
Nom IUPAC |
4,5-dimethyl-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H13BO2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
POXFUSLMTKVBAK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


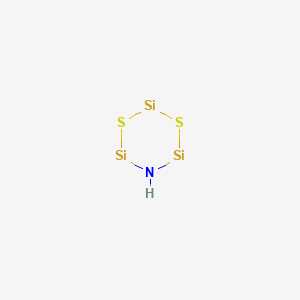

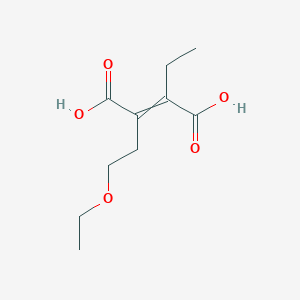
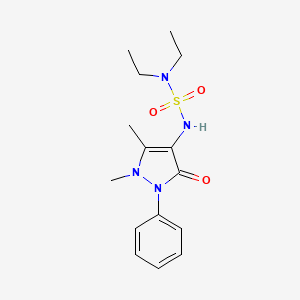

![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
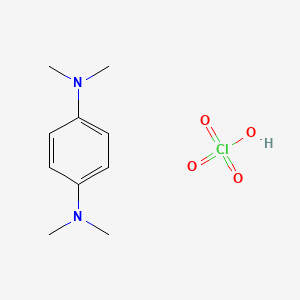
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
